molecular formula C17H20N2O B10970056 N-(4,6-dimethylpyridin-2-yl)-4-(propan-2-yl)benzamide

N-(4,6-dimethylpyridin-2-yl)-4-(propan-2-yl)benzamide

Cat. No.: B10970056
M. Wt: 268.35 g/mol
InChI Key: OHFPTMUOOLVKFD-UHFFFAOYSA-N
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Description

N-(4,6-DIMETHYL-2-PYRIDINYL)-4-ISOPROPYLBENZAMIDE is a chemical compound known for its unique structure and properties It belongs to the class of benzamides, which are widely studied for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIMETHYL-2-PYRIDINYL)-4-ISOPROPYLBENZAMIDE typically involves the reaction of 4-isopropylbenzoic acid with 4,6-dimethyl-2-pyridinamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine). The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of N-(4,6-DIMETHYL-2-PYRIDINYL)-4-ISOPROPYLBENZAMIDE may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow synthesis and automated reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIMETHYL-2-PYRIDINYL)-4-ISOPROPYLBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(4,6-DIMETHYL-2-PYRIDINYL)-4-ISOPROPYLBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of N-(4,6-DIMETHYL-2-PYRIDINYL)-4-ISOPROPYLBENZAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the transcription factor NF-kB, which plays a crucial role in inflammation and apoptosis. By inhibiting NF-kB, the compound can reduce the production of pro-inflammatory cytokines and induce cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-DIMETHYL-2-PYRIDINYL)-4-NITROBENZAMIDE
  • N-(4,6-DIMETHYL-2-PYRIDINYL)CYCLOPROPANECARBOXAMIDE
  • N-(4,6-DIMETHYL-2-PYRIDINYL)-4-METHOXYBENZAMIDE

Uniqueness

N-(4,6-DIMETHYL-2-PYRIDINYL)-4-ISOPROPYLBENZAMIDE stands out due to its specific substitution pattern on the benzamide and pyridine rings, which imparts unique chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Conclusion

N-(4,6-DIMETHYL-2-PYRIDINYL)-4-ISOPROPYLBENZAMIDE is a compound of significant interest in various scientific fields Its unique structure and properties make it a valuable subject for research and potential applications in chemistry, biology, medicine, and industry

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C17H20N2O/c1-11(2)14-5-7-15(8-6-14)17(20)19-16-10-12(3)9-13(4)18-16/h5-11H,1-4H3,(H,18,19,20)

InChI Key

OHFPTMUOOLVKFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)C(C)C)C

Origin of Product

United States

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